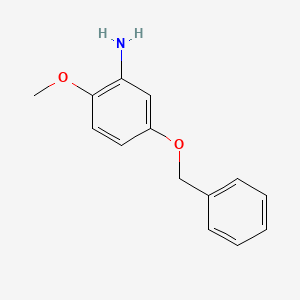
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group on the amino group and a methyl ester group on the carboxylic acid. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of pyrrolidine-2-carboxylic acid is protected using a tert-butoxycarbonyl (BOC) group.
Esterification: The carboxylic acid group is then esterified to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amino group can be substituted with other functional groups using reagents such as sodium tert-butoxide.
Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution: Sodium tert-butoxide in acetonitrile or dioxane.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: Pyrrolidine-2-carboxylic acid.
Deprotection: Free amino pyrrolidine derivatives.
科学的研究の応用
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of (2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride involves its interaction with specific molecular targets. The BOC group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing biological pathways .
類似化合物との比較
Similar Compounds
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-((3-chlorophenyl)amino)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride is unique due to its combination of a BOC-protected amino group and a methyl ester group. This dual protection allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C11H21ClN2O4 |
|---|---|
分子量 |
280.75 g/mol |
IUPAC名 |
4-O-tert-butyl 2-O-methyl (2S,4S)-1-aminopyrrolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-9(14)7-5-8(10(15)16-4)13(12)6-7;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8-;/m0./s1 |
InChIキー |
AABUOKTXFZFLFT-WSZWBAFRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](N(C1)N)C(=O)OC.Cl |
正規SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



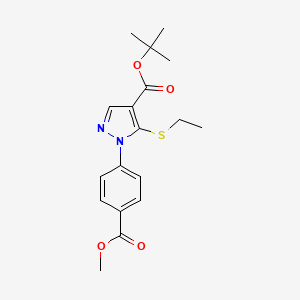
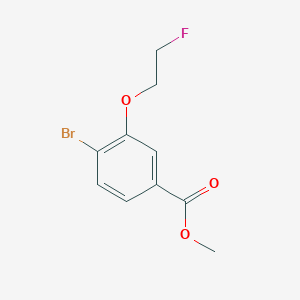

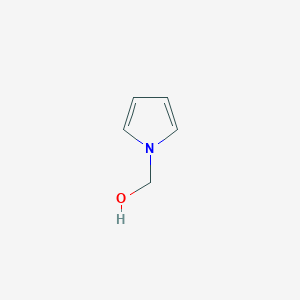

![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)

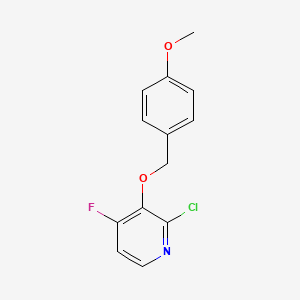

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)
